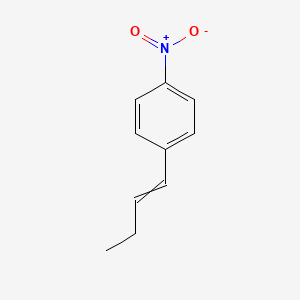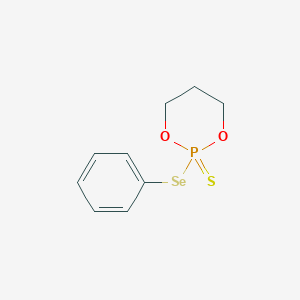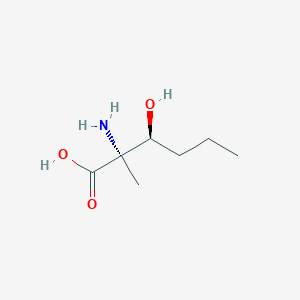
(3S)-3-Hydroxy-2-methyl-L-norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Hydroxy-2-methyl-L-norleucine: is an amino acid derivative with a specific stereochemistry It is characterized by the presence of a hydroxyl group at the third carbon, a methyl group at the second carbon, and an L-norleucine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of a stereospecific enzymatic reaction, where a transaminase enzyme catalyzes the conversion of a precursor molecule into the desired product. The reaction conditions often require controlled temperatures and pH levels to maintain enzyme activity and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, and the process is optimized for high yield and purity. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the final product.
化学反応の分析
Types of Reactions: (3S)-3-Hydroxy-2-methyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, (3S)-3-Hydroxy-2-methyl-L-norleucine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It can also be used in the study of enzyme mechanisms and protein interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stereospecific properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of (3S)-3-Hydroxy-2-methyl-L-norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the stereochemistry play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it may activate or inhibit receptors by interacting with their binding sites, modulating cellular signaling pathways.
類似化合物との比較
(3R)-3-Hydroxy-2-methyl-L-norleucine: The enantiomer of (3S)-3-Hydroxy-2-methyl-L-norleucine, differing only in the stereochemistry at the third carbon.
L-norleucine: A simpler amino acid without the hydroxyl and methyl groups.
(3S)-3-Hydroxy-L-norleucine: Similar structure but lacks the methyl group at the second carbon.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
755742-08-6 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-3-4-5(9)7(2,8)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t5-,7-/m0/s1 |
InChIキー |
WPJLYINSRJLMBZ-FSPLSTOPSA-N |
異性体SMILES |
CCC[C@@H]([C@@](C)(C(=O)O)N)O |
正規SMILES |
CCCC(C(C)(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
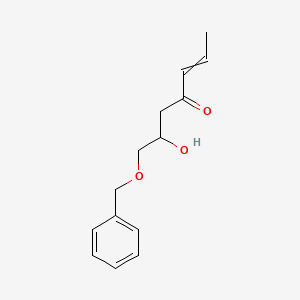
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
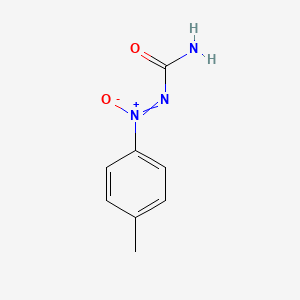
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)



![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
